molecular formula C9H10FNaO3 B1403635 Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate CAS No. 1216041-80-3

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Cat. No. B1403635
M. Wt: 208.16 g/mol
InChI Key: HHCPCUWUEJTHOV-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenoxy)propanamide” is a chemical compound with the empirical formula C9H10FNO2 and a molecular weight of 183.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate” were not found, a related compound “cyhalofop-butyl” was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B .


Molecular Structure Analysis

The SMILES string for “3-(2-Fluorophenoxy)propanamide” is O=C(N)CCOC1=C(C=CC=C1)F . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Hydrogen Bonding and Sodium Coordination

  • Studies on related compounds, like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, highlight the significance of hydrogen bonding and sodium coordination in crystal structures. Such compounds show interactions between organic anions and sodium cations, forming hydrophilic and hydrophobic layers in crystals (Reiss, Puhl, & Hägele, 2018).

Structural Analysis and Synthesis

  • Research on similar fluorinated compounds, like 3-fluoro-1-hydroxypropan-2-one, provides insights into their synthesis and structure-activity relationships, which are crucial for understanding the properties and potential applications of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Pero, Babiarz-Tracy, & Fondy, 1977).

Coordination Polymeric Structures

  • Investigations into sodium complex salts with similar compounds, such as (4-fluorophenoxy)acetic acid, reveal insights into coordination polymeric structures. These studies provide valuable information about the coordination environment and potential interactions in polymeric layers, which could be relevant for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Smith, 2017).

Crystal Structure and Thermal Studies

  • Crystal structure and thermal stability studies of compounds like 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, which may have structural similarities, are essential to understand the stability and behavior of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate under different conditions (Kula, Mazur, & Rzączyńska, 2007).

Antiradiation Agents

  • Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate, a compound with some structural resemblance, as an antiradiation agent, suggests potential biomedical applications for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Piper, Rose, Johnston, & Grenan, 1975).

Surfactant and Membrane Materials

  • Studies on sodium sulfonate-functionalized polyether ether ketones, which may share some functional group similarities, offer insights into the potential use of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in materials science, particularly in membrane technology (Liu, Wang, & Chen, 2001).

Safety And Hazards

The safety data sheet for “3-(2-Fluorophenoxy)propanamide” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation .

Future Directions

While specific future directions for “Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate” were not found, a study on a related compound suggests that optimizing the biophysical parameters of broad-spectrum voltage-gated Na+ channel blockers may lead to improved pain therapeutics .

properties

IUPAC Name

sodium;3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPCUWUEJTHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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